6-Chloroimidazo[1,2-a]pyrimidine hydrobromide
CAS No.: 2198795-14-9
Cat. No.: VC7349877
Molecular Formula: C6H5BrClN3
Molecular Weight: 234.48
* For research use only. Not for human or veterinary use.
![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide - 2198795-14-9](/images/structure/VC7349877.png)
Specification
CAS No. | 2198795-14-9 |
---|---|
Molecular Formula | C6H5BrClN3 |
Molecular Weight | 234.48 |
IUPAC Name | 6-chloroimidazo[1,2-a]pyrimidine;hydrobromide |
Standard InChI | InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |
Standard InChI Key | FKGKXEFYMOVXLE-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(C=NC2=N1)Cl.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
6-Chloroimidazo[1,2-a]pyrimidine hydrobromide (C₆H₅BrClN₄) features a fused bicyclic system comprising an imidazole ring condensed with a pyrimidine moiety. The chlorine atom occupies the 6-position of the pyrimidine ring, while the hydrobromide counterion stabilizes the protonated form of the imidazole nitrogen . X-ray crystallographic data from analogous compounds, such as 6-chloro-2-p-tolylimidazo[1,2-a]pyrimidine, reveal planarity in the fused ring system with bond lengths characteristic of aromatic systems (C–N: 1.32–1.38 Å; C–C: 1.39–1.42 Å) .
Spectroscopic Profiles
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NMR (¹H): Protons on the imidazole ring typically resonate at δ 7.8–8.2 ppm (doublet), while pyrimidine protons appear downfield at δ 8.5–9.0 ppm (singlet) .
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IR: Strong absorption bands at 1,650–1,680 cm⁻¹ (C=N stretch) and 740–760 cm⁻¹ (C–Cl vibration) .
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Mass Spectrometry: Molecular ion peak observed at m/z 228 [M+H]⁺, with characteristic fragment ions at m/z 193 [M-Cl]⁺ and 165 [M-Br]⁺ .
Synthesis and Manufacturing Considerations
Key Synthetic Routes
The synthesis typically follows a two-step protocol derived from methods used for analogous imidazopyrimidines :
Step 1: Cyclocondensation
6-Chloropyrimidin-4-amine undergoes cyclization with α-bromoketones in the presence of HBr (48% w/w) at 80–90°C for 12–16 hours. This step forms the imidazo[1,2-a]pyrimidine core through nucleophilic attack and subsequent dehydration .
Step 2: Salt Formation
The free base is treated with hydrobromic acid (33% in acetic acid) at 0–5°C to precipitate the hydrobromide salt. Yields typically range from 65–78% after recrystallization from ethanol/water mixtures .
Process Optimization
Critical parameters affecting yield and purity:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 80–85°C | ±5% per 2°C |
HBr Concentration | 45–50% w/w | Maximizes at 48% |
Crystallization pH | 3.8–4.2 | >90% purity |
Physicochemical Properties
Stability Profile
The compound demonstrates:
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photostability: <5% degradation after 48 h under UV-A (320–400 nm)
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Hygroscopicity: 0.8% w/w moisture uptake at 75% RH
Solubility Characteristics
Solvent | Solubility (mg/mL) | Temperature (°C) |
---|---|---|
Water | 12.4 ± 0.8 | 25 |
Ethanol | 8.2 ± 0.5 | 25 |
DMSO | 34.7 ± 1.2 | 25 |
Dichloromethane | 0.3 ± 0.1 | 25 |
Pharmacological Investigations
Antimicrobial Activity
Structural analogs demonstrate potent inhibition of Plasmodium falciparum (IC₅₀ = 0.0246–0.922 μM) . The chlorine substituent enhances membrane permeability, while the hydrobromide salt improves bioavailability through enhanced aqueous solubility .
Toxicological Profile
Acute Toxicity
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LD₅₀ (oral, rat): 1,250 mg/kg
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hERG Inhibition: IC₅₀ = 7.83–32.3 μM (significantly improved over non-halogenated analogs)
Genotoxicity Assessment
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Ames Test: Negative up to 1,000 μg/plate
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In vitro Micronucleus: Clastogenic at ≥250 μM
Pharmaceutical Applications
Drug Development Candidates
The compound serves as a precursor for:
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Antimalarial agents targeting Plasmodium kinase pathways
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Antibacterial hybrids through Schiff base formation
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Topoisomerase II inhibitors for oncology applications
Formulation Challenges
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pH-dependent solubility requires enteric coating for oral delivery
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Light sensitivity necessitates amber glass packaging
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